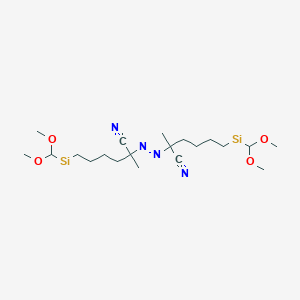![molecular formula C13H24O2Si B14366073 2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one CAS No. 91892-02-3](/img/structure/B14366073.png)
2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one is an organic compound that features a cyclohexanone core with a hydroxy and trimethylsilyl-substituted butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the Horner–Wadsworth–Emmons olefination, where a TBS-protected enyne side chain is introduced at the 4-position of the cyclohexanone core . This reaction typically requires the use of a base such as n-BuLi and an electrophile like DMF in anhydrous THF at low temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like organocopper compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one has several scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its unique properties may be explored for developing new pharmaceuticals or therapeutic agents.
Industry: It can be used in the synthesis of various chemical products, including fragrances and polymers.
Mechanism of Action
The mechanism of action of 2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one involves its interaction with molecular targets through its functional groups. The trimethylsilyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions . The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A similar compound with a cyclohexanone core but lacking the hydroxy and trimethylsilyl-substituted butenyl side chain.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups attached to different molecular frameworks.
Hydroxy-substituted cyclohexanones: Compounds with hydroxy groups attached to the cyclohexanone core.
Uniqueness
2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one is unique due to the combination of its functional groups, which provide distinct reactivity and potential applications in various fields. The presence of both hydroxy and trimethylsilyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Properties
CAS No. |
91892-02-3 |
|---|---|
Molecular Formula |
C13H24O2Si |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
2-(1-hydroxy-4-trimethylsilylbut-2-enyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H24O2Si/c1-16(2,3)10-6-9-13(15)11-7-4-5-8-12(11)14/h6,9,11,13,15H,4-5,7-8,10H2,1-3H3 |
InChI Key |
BXFGXSHGOWRVPO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC=CC(C1CCCCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
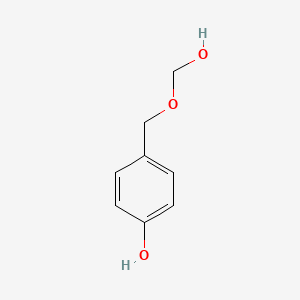

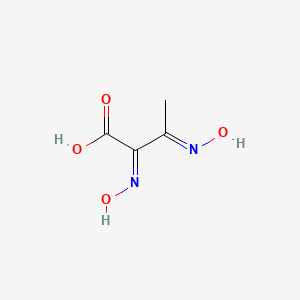
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
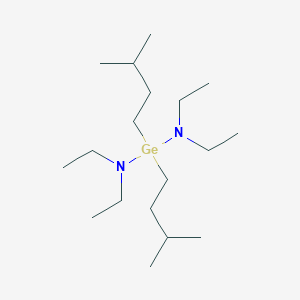
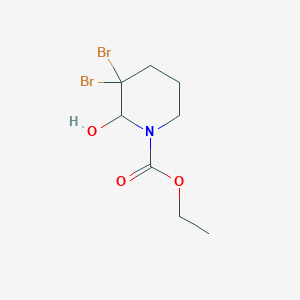
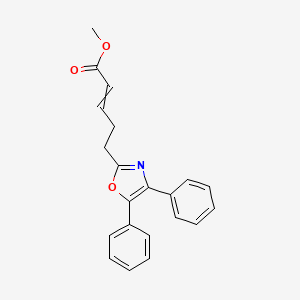
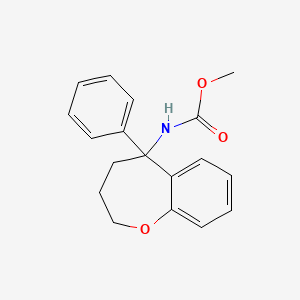
![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)
